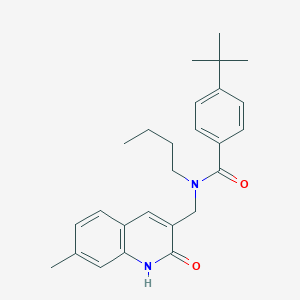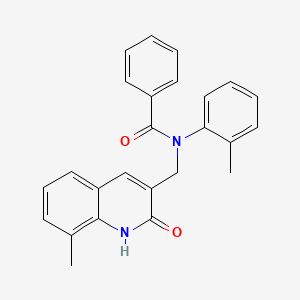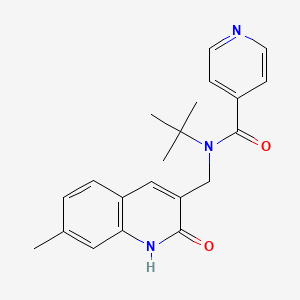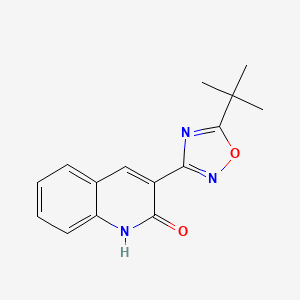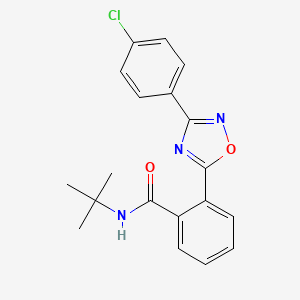
N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes involved in cancer cell proliferation and inflammation. It has also been suggested that this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce the production of pro-inflammatory cytokines, and induce apoptosis in cancer cells. Additionally, this compound has been found to have low toxicity in normal cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its potential as a cancer therapy candidate. Additionally, this compound has been found to have low toxicity in normal cells, making it a safer option for cancer treatment. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Direcciones Futuras
There are several future directions for the study of N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide. One of the significant future directions is to further investigate its mechanism of action. Additionally, studies can be conducted to determine the optimal dosage and administration method for this compound in cancer therapy. Furthermore, the potential use of this compound in the treatment of other diseases, such as inflammatory diseases, can be explored. Finally, studies can be conducted to determine the potential side effects of this compound in humans.
Conclusion:
This compound is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. Its antiproliferative effects on cancer cells and its ability to reduce the production of pro-inflammatory cytokines make it a potential candidate for cancer therapy and anti-inflammatory treatment. However, further studies are needed to determine its mechanism of action and potential side effects in humans.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 3-amino-1,2,4-oxadiazole-5-carboxylic acid and tert-butylamine. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-2-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential applications in various fields. One of the significant applications is in the field of cancer research. It has been found that this compound has antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-tert-butyl-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-19(2,3)22-17(24)14-6-4-5-7-15(14)18-21-16(23-25-18)12-8-10-13(20)11-9-12/h4-11H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMHGFWZGLUTRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


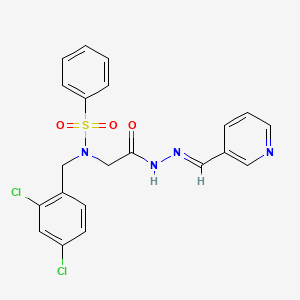

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
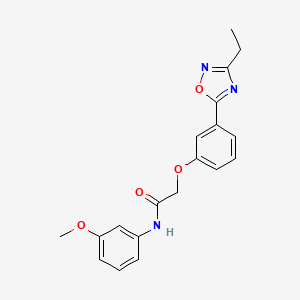
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)

![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)

